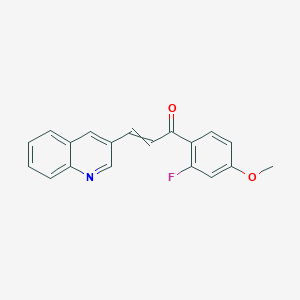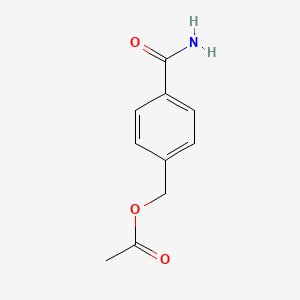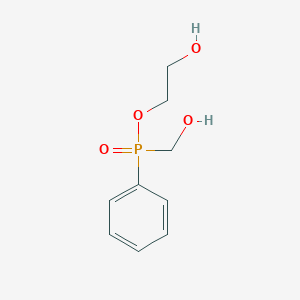![molecular formula C22H26O B12606000 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene CAS No. 918643-64-8](/img/structure/B12606000.png)
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is an organic compound with the molecular formula C22H28O It is a derivative of benzene, featuring an ethylhexyl group and a phenylethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene typically involves the reaction of 4-bromo-1-[(2-ethylhexyl)oxy]benzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers for organic electronics.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as light-emitting diodes (LEDs) and solar cells.
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions, while the ethylhexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenylethynyl group.
1,4-bis[(2-ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
1-[(2-ethylhexyl)oxy]-2,3,4,5,6-pentakis(2-{4-[(2-ethylhexyl)oxy]phenyl}ethynyl)benzene: A more complex structure with multiple ethylhexyl and phenylethynyl groups.
Uniqueness
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is unique due to the presence of both an ethylhexyl group and a phenylethynyl group on the benzene ring. This combination imparts distinct physicochemical properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
918643-64-8 |
|---|---|
Fórmula molecular |
C22H26O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-9-19(4-2)18-23-22-16-14-21(15-17-22)13-12-20-10-7-6-8-11-20/h6-8,10-11,14-17,19H,3-5,9,18H2,1-2H3 |
Clave InChI |
QZRKZIWRAOPXDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)

![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
